molecular formula C14H17N3O3 B8700494 Tert-butyl 2-(3-carbamoyl-1H-indazol-1-yl)acetate

Tert-butyl 2-(3-carbamoyl-1H-indazol-1-yl)acetate

Cat. No.: B8700494
M. Wt: 275.30 g/mol
InChI Key: PUUJABSNTIDHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(3-carbamoyl-1H-indazol-1-yl)acetate is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

tert-butyl 2-(3-carbamoylindazol-1-yl)acetate

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)20-11(18)8-17-10-7-5-4-6-9(10)12(16-17)13(15)19/h4-7H,8H2,1-3H3,(H2,15,19)

InChI Key

PUUJABSNTIDHKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2C(=N1)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1H-indazole-3-carboxamide [90004-04-9](2.00 g, 12.4 mmol) and potassium carbonate (4.12 g, 29.8 mmol) in CH3CN (60 mL) was added tert-butyl bromoacetate (2.20 mL, 14.9 mmol) dropwise at RT, and the resulting mixture was refluxed for 16 h. The mixture was then cooled to RT and filtered, the solid was washed with CH3CN and the filtrate was concentrated under vacuum. The residual oil was used directly in the next step without further purification. MS (LC/MS): 276.0 [M+H]+; tR (HPLC conditions d): 3.22 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two

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